molecular formula C17H18N2O3 B2966936 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034606-05-6

7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2966936
CAS No.: 2034606-05-6
M. Wt: 298.342
InChI Key: PCOPZZNJRSUHQW-UHFFFAOYSA-N
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Description

7-Methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide (CAS 2034606-05-6) is a synthetic indolizine derivative with a molecular formula of C17H18N2O3 and a molecular weight of 298.34 g/mol. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Indolizine scaffolds are of significant interest in medicinal chemistry due to their broad pharmacological potential. Recent scientific investigations highlight that structurally analogous pyrrolizine/indolizine compounds exhibit potent antiproliferative activities against a range of human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) . The research value of this chemotype is linked to its potential multi-target mechanism of action. Studies on similar derivatives have demonstrated dual inhibitory activity against key kinase targets involved in cancer proliferation and survival, namely the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Furthermore, certain indolizine derivatives have shown promise in overcoming multi-drug resistance (MDR) in cancer cells by downregulating P-glycoprotein (P-gp) expression, thereby potentially enhancing the efficacy of co-administered chemotherapeutic agents . This compound serves as a valuable chemical tool for researchers exploring novel kinase inhibitors and developing new strategies to combat treatment-resistant cancers.

Properties

IUPAC Name

7-methoxy-N-(2-methylphenyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-6-3-4-7-12(11)18-17(21)16-13-8-5-9-19(13)15(20)10-14(16)22-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOPZZNJRSUHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3CCCN3C(=O)C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Basic Information

PropertyValue
Common NameThis compound
CAS Number2034292-68-5
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol

Anticancer Properties

Recent studies have indicated that indolizine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. In vitro tests demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Activity

Research into the antimicrobial properties of indolizine derivatives suggests that they may possess activity against a range of pathogens. For example, certain analogues have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Some studies suggest that indolizines can protect neuronal cells from oxidative stress and apoptosis. This could be particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Formation of Indolizine Core : Starting from readily available precursors such as o-toluidine and appropriate carbonyl compounds.
  • Functionalization : Introduction of the methoxy and carboxamide groups through nucleophilic substitution reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various indolizine derivatives on human leukemia cells. The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, suggesting higher efficacy in targeting cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of synthesized indolizines against a panel of bacterial strains. The results showed promising activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Carboxamide Substituents

The pharmacological and physicochemical profiles of indolizine derivatives are highly influenced by substituents on the carboxamide group. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Carboxamide Key Properties
Target Compound (N-(o-tolyl)) C₁₇H₁₇N₂O₃ ~297.3 o-tolyl (2-methylphenyl) Moderate hydrophobicity
N-(2-Chloro-4-methylphenyl) C₁₇H₁₇ClN₂O₃ 332.8 2-chloro-4-methylphenyl Increased polarity due to Cl
N-(3,4,5-Trimethoxybenzyl) C₁₉H₁₆FN₃O₃S 388.4 3,4,5-trimethoxybenzyl High hydrophobicity, bulky substituent
N-(2-Carbamoylphenyl) C₁₇H₁₇N₃O₄ 327.33 2-carbamoylphenyl Enhanced solubility (polar NH₂ group)
N-(5-Chloro-2-methoxyphenyl) C₁₇H₁₅ClN₂O₄ ~346.8 5-chloro-2-methoxyphenyl Balanced polarity
Key Observations:
  • Conversely, bulky hydrophobic groups (e.g., 3,4,5-trimethoxybenzyl in ) may enhance membrane permeability but reduce solubility .
  • Biological Implications : The carbamoyl group in introduces hydrogen-bonding capability, which could improve target binding affinity in drug-receptor interactions .

Ester Derivatives of the Indolizine Core

Replacing the carboxamide with ester groups significantly alters physicochemical behavior:

Table 2: Ester vs. Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties
Ethyl 7-Hydroxy-5-oxo-...-carboxylate C₁₁H₁₃NO₄ 223.23 Ethyl ester Lipophilic; prone to hydrolysis
Methyl 7-Hydroxy-5-oxo-...-carboxylate C₁₀H₁₁NO₄ 209.20 Methyl ester Higher volatility than ethyl analog
Key Observations:
  • Metabolic Stability : Esters (e.g., ) are generally more metabolically labile than carboxamides due to susceptibility to esterase-mediated hydrolysis.
  • Lipophilicity : Esters exhibit higher logP values than carboxamides, favoring passive diffusion across biological membranes .

Pharmacologically Relevant Analogs

Temozolomide’s imidazotetrazine core shares functional similarities with the indolizine scaffold, such as carboxamide and heterocyclic moieties . However, indolizine derivatives may exhibit distinct mechanisms due to differences in ring strain and electrophilicity.

Q & A

Q. What are the recommended synthetic routes for 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide, and how do reaction conditions impact yield?

Methodological Answer: The compound can be synthesized via palladium-catalyzed arylation and heteroatom insertion, as demonstrated for structurally similar tetrahydroindolizines. Key steps include:

  • Reaction Setup : Use a palladium catalyst (e.g., Pd(OAc)₂) with aryl halides and heterocyclic precursors.
  • Conditions : Reflux in acetic acid (3–5 hours) to promote cyclization .
  • Yield Optimization : Adjust catalyst loading (5–10 mol%) and stoichiometry of precursors (1.0–1.1 equiv). Lower temperatures (80–100°C) may reduce side reactions but require longer reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • 1H/13C NMR : Focus on the methoxy proton (δ ~3.8–4.0 ppm) and the o-tolyl aromatic protons (δ ~6.8–7.5 ppm). The carboxamide carbonyl (C=O) appears at ~168–170 ppm in 13C NMR .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, a derivative with molecular formula C₂₀H₁₉N₂O₃ showed a calculated m/z of 335.1396 .
  • IR Spectroscopy : Look for carbonyl stretches (1680–1720 cm⁻¹) and NH bends (3300–3500 cm⁻¹) .

Q. What purification strategies are recommended to isolate high-purity samples?

Methodological Answer:

  • Recrystallization : Use a DMF/acetic acid mixture (1:3 v/v) to remove byproducts. This method achieved >97% purity for analogous indolizine derivatives .
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate carboxamide isomers .

Advanced Research Questions

Q. How can researchers investigate the catalytic mechanism of palladium in the synthesis of this compound?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination) .
  • Isotopic Labeling : Use deuterated aryl halides to trace hydrogen transfer pathways.
  • Control Experiments : Compare yields with/without palladium to confirm its role in C–C bond formation .

Q. What structure-activity relationship (SAR) insights can be derived by modifying the methoxy or carboxamide groups?

Methodological Answer:

  • Methoxy Position : Replace the 7-methoxy group with hydroxy (as in 7-hydroxy-5-oxo-tetrahydroindolizine-8-carboxylate ). Test solubility and receptor binding affinity.
  • Carboxamide Substitution : Replace o-tolyl with electron-deficient aryl groups (e.g., p-nitrophenyl) to assess electronic effects on bioactivity .

Q. Example SAR Data :

ModificationSolubility (mg/mL)Bioactivity (IC₅₀, μM)Reference
7-Methoxy (parent)0.125.2
7-Hydroxy0.4512.8
p-Nitrophenyl carboxamide0.083.7

Q. How should researchers address discrepancies in reported yields for similar indolizine derivatives?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments using identical reagents (e.g., Pd(OAc)₂ from the same supplier) .
  • Parameter Variation : Systematically test variables (e.g., solvent purity, reflux time). For example, acetic acid with <0.1% water improved yields by 15% in one study .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation byproducts) .

Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases). Prioritize hydrogen bonding between the carboxamide and active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the methoxy group in hydrophobic pockets .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition (e.g., hydrolysis of the carboxamide to carboxylic acid) .
  • Light Sensitivity : Compare NMR spectra of samples stored in amber vs. clear vials to detect photodegradation .

Q. What strategies can validate the compound’s biological activity against hypothesized targets?

Methodological Answer:

  • In Vitro Assays : Use fluorescence polarization to measure binding affinity to DNA gyrase (IC₅₀ < 10 μM suggests therapeutic potential) .
  • Negative Controls : Include structurally related but inactive analogs (e.g., 5-oxo derivatives without methoxy groups) to confirm specificity .

Q. How can researchers leverage structural analogs to optimize pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl at position 7) to reduce LogP from 3.2 to 2.1, improving aqueous solubility .
  • Pro-drug Design : Synthesize ester derivatives (e.g., ethyl carboxamide) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

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